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molecular formula C12H15NO2 B1266584 Benzyl L-prolinate CAS No. 41324-66-7

Benzyl L-prolinate

Cat. No. B1266584
M. Wt: 205.25 g/mol
InChI Key: VVCLBQFBKZQOAF-UHFFFAOYSA-N
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Patent
US04513139

Procedure details

A mixture of 2.4 g of benzyl DL-prolinate hydrochloride, 25 ml of benzene, 5 ml of demineralized water and 1.01 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was wahsed with water, dried and evaporated to dryness under reduced pressure to obtain 2.1 g of benzyl DL prolinate.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:16][CH2:15][CH2:14][CH:3]1[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5].C1C=CC=CC=1.C(N(CC)CC)C>O>[NH:2]1[CH2:16][CH2:15][CH2:14][CH:3]1[C:4]([O:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl.N1C(C(=O)OCC2=CC=CC=C2)CCC1
Name
Quantity
25 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(C(=O)OCC2=CC=CC=C2)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04513139

Procedure details

A mixture of 2.4 g of benzyl DL-prolinate hydrochloride, 25 ml of benzene, 5 ml of demineralized water and 1.01 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was wahsed with water, dried and evaporated to dryness under reduced pressure to obtain 2.1 g of benzyl DL prolinate.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:16][CH2:15][CH2:14][CH:3]1[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5].C1C=CC=CC=1.C(N(CC)CC)C>O>[NH:2]1[CH2:16][CH2:15][CH2:14][CH:3]1[C:4]([O:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl.N1C(C(=O)OCC2=CC=CC=C2)CCC1
Name
Quantity
25 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(C(=O)OCC2=CC=CC=C2)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04513139

Procedure details

A mixture of 2.4 g of benzyl DL-prolinate hydrochloride, 25 ml of benzene, 5 ml of demineralized water and 1.01 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was wahsed with water, dried and evaporated to dryness under reduced pressure to obtain 2.1 g of benzyl DL prolinate.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:16][CH2:15][CH2:14][CH:3]1[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5].C1C=CC=CC=1.C(N(CC)CC)C>O>[NH:2]1[CH2:16][CH2:15][CH2:14][CH:3]1[C:4]([O:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl.N1C(C(=O)OCC2=CC=CC=C2)CCC1
Name
Quantity
25 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(C(=O)OCC2=CC=CC=C2)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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